8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by the presence of an adamantylmethyl group, a bromophenyl group, and a dimethyl-imidazo-purine core
Preparation Methods
The synthesis of 8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the adamantylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 1-adamantylmethyl chloride and a Lewis acid catalyst.
Methylation: The final step involves the methylation of the imidazo[2,1-f]purine core using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Scientific Research Applications
8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell growth and apoptosis.
Comparison with Similar Compounds
8-[(ADAMANTAN-1-YL)METHYL]-7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can be compared with other similar compounds, such as:
8-(1-adamantylmethyl)-7-phenyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
8-(1-adamantylmethyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The presence of a chlorine atom instead of bromine may result in different chemical and biological properties.
8-(1-adamantylmethyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The fluorine atom may confer unique properties, such as increased metabolic stability.
The uniqueness of this compound lies in its specific combination of substituents, which may result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-(1-adamantylmethyl)-7-(4-bromophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN5O2/c1-29-22-21(23(33)30(2)25(29)34)31-13-20(18-3-5-19(27)6-4-18)32(24(31)28-22)14-26-10-15-7-16(11-26)9-17(8-15)12-26/h3-6,13,15-17H,7-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUIBUIJQKLDBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC45CC6CC(C4)CC(C6)C5)C7=CC=C(C=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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